molecular formula C8H11BrN2O2 B12456212 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B12456212
M. Wt: 247.09 g/mol
InChI Key: DAZAZIWBLDYTSZ-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromine atom and a methyl group attached to the pyrazole ring, along with a butanoic acid side chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the bromine and methyl substituents. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), Grignard reagents (RMgX)

Major Products Formed

Scientific Research Applications

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid
  • 2-(4-fluoro-5-methyl-1H-pyrazol-1-yl)butanoic acid
  • 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid

Uniqueness

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and ability to interact with biological targets. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H11BrN2O2/c1-3-7(8(12)13)11-5(2)6(9)4-10-11/h4,7H,3H2,1-2H3,(H,12,13)

InChI Key

DAZAZIWBLDYTSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C(=C(C=N1)Br)C

Origin of Product

United States

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